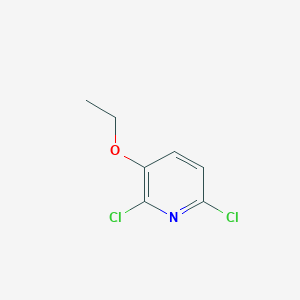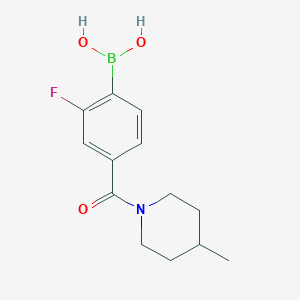
(2-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid
Übersicht
Beschreibung
(2-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural properties and potential applications. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a 4-methylpiperidine-1-carbonyl group. The presence of these functional groups makes it a versatile intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide. The general procedure includes the following steps:
Preparation of the Boronic Acid Intermediate: The boronic acid intermediate can be synthesized by reacting an aryl halide with a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base.
Coupling Reaction: The boronic acid intermediate is then coupled with 2-fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl bromide under Suzuki-Miyaura coupling conditions. This involves using a palladium catalyst, a base, and an appropriate solvent, such as tetrahydrofuran or dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst loading. Continuous flow reactors may also be employed to enhance the efficiency and yield of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a phenol derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for the oxidation of the boronic acid group.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used for the reduction of the carbonyl group.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to substitute the fluoro group.
Major Products Formed
Phenol Derivative: Formed from the oxidation of the boronic acid group.
Alcohol Derivative: Formed from the reduction of the carbonyl group.
Substituted Derivatives: Formed from the substitution of the fluoro group with various nucleophiles.
Wissenschaftliche Forschungsanwendungen
(2-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.
Medicine: Investigated for its potential use in drug development, particularly in the design of boron-containing drugs for cancer therapy and other diseases.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (2-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibitors and receptor ligands. The compound’s fluoro and carbonyl groups also contribute to its reactivity and ability to interact with various biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative with a phenyl ring and a boronic acid group.
4-Fluorophenylboronic Acid: Similar to (2-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid but lacks the piperidine and carbonyl groups.
4-(4-Methylpiperidine-1-carbonyl)phenylboronic Acid: Similar but lacks the fluoro group.
Uniqueness
This compound is unique due to the combination of its functional groups, which provide a distinct reactivity profile and make it a versatile intermediate in organic synthesis. The presence of the fluoro group enhances its stability and reactivity, while the piperidine and carbonyl groups offer additional sites for chemical modification and interaction with biological targets.
Eigenschaften
IUPAC Name |
[2-fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BFNO3/c1-9-4-6-16(7-5-9)13(17)10-2-3-11(14(18)19)12(15)8-10/h2-3,8-9,18-19H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTNIPBCDHBXKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)N2CCC(CC2)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dibutyl-4-(7-ethyl-3-(2-fluorophenyl)-3,7-dihydropyrano[2,3-c]carbazol-3-yl)benzenamine](/img/structure/B1403721.png)
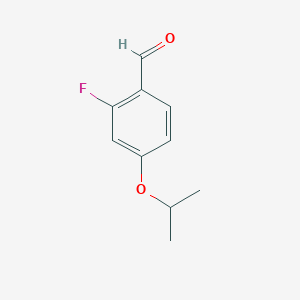

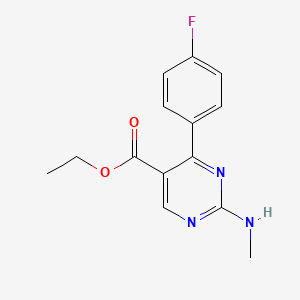
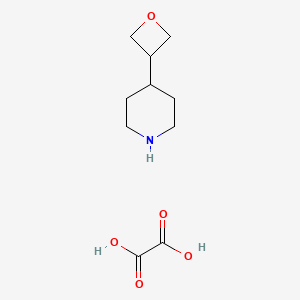

![Spiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one hydrochloride](/img/structure/B1403732.png)
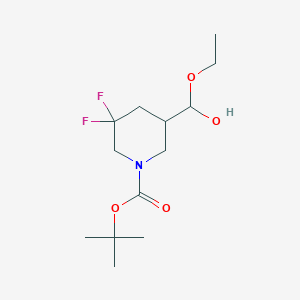

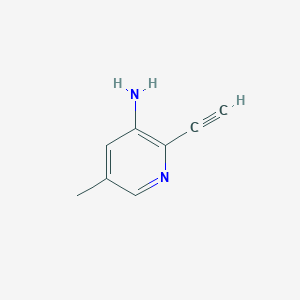
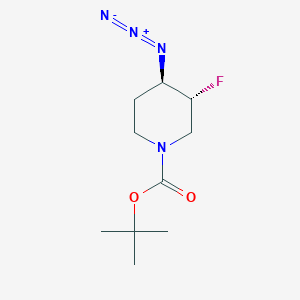
![(1R,2S,5R)-8-Azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B1403738.png)
![8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane](/img/structure/B1403739.png)
